5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile chemical structure
5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile chemical structure
An In-depth Technical Guide to 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The aminopyrazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs.[1] This document details the molecule's structural features, including tautomerism and key functional groups. A plausible, detailed protocol for its chemical synthesis is presented, grounded in established multi-component reaction strategies for analogous structures. Furthermore, this guide outlines a complete workflow for the spectroscopic characterization and structural elucidation of the molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Finally, we discuss the chemical reactivity of its key functional groups and explore its potential as a versatile building block for the synthesis of fused heterocyclic systems and novel therapeutic agents, particularly kinase inhibitors and anti-inflammatory compounds.[2][3]
Introduction: The Significance of the Aminopyrazole Scaffold
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms that serves as a cornerstone in the development of modern pharmaceuticals.[1] Its unique chemical properties, including its ability to act as both a hydrogen bond donor and acceptor and its prototrophic tautomerism, make it a privileged scaffold in medicinal chemistry.[1] The functionalization of the pyrazole nucleus with an amino group, creating aminopyrazoles (APs), yields a versatile and highly valuable framework for drug discovery.[1][4]
5-Aminopyrazole derivatives, in particular, are crucial starting materials for synthesizing a vast array of bioactive compounds and fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines.[5][6] Molecules incorporating this core have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[2][5] Several successful drugs, such as the anti-inflammatory celecoxib and the anticancer agent crizotinib, feature the pyrazole motif, underscoring its therapeutic value.[5] This guide focuses specifically on 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile, a molecule that combines the established aminopyrazole core with a flexible aminopropyl side chain and a reactive nitrile group, positioning it as a highly promising intermediate for chemical library synthesis and targeted drug development.
Molecular Structure and Physicochemical Properties
The chemical structure of 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile is defined by a central pyrazole ring substituted at positions 3, 4, and 5. The key functional groups—a primary amino group at C5, a nitrile group at C4, and an aminopropyl chain at C3—confer distinct reactivity and potential for molecular interactions.
Chemical Structure and Tautomerism
Like many pyrazoles, this compound can exist in different tautomeric forms due to the migration of a proton between the two ring nitrogen atoms. The 1H-pyrazole and 2H-pyrazole forms are the most common. The precise equilibrium between these tautomers can be influenced by the solvent, temperature, and pH. The presence of the amino group at C5 further complicates this, potentially allowing for amino-imino tautomerism, although the amino form is generally predominant.
graph "chemical_structure" {
layout=neato;
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];
// Define nodes for atoms with positions
N1 [label="N", pos="0,1.2!"];
N2 [label="NH", pos="-1,0.6!"];
C3 [label="C", pos="-1,-0.6!"];
C4 [label="C", pos="0,-1.2!"];
C5 [label="C", pos="1,-0.6!"];
N_amino [label="H₂N", pos="2.2,-0.9!"];
C_nitrile [label="C", pos="0,-2.4!"];
N_nitrile [label="N", pos="0,-3.4!"];
// Aminopropyl chain
C_p1 [label="CH₂", pos="-2.2,-0.9!"];
C_p2 [label="CH₂", pos="-3.4,-0.3!"];
C_p3 [label="CH₂", pos="-4.6,-0.9!"];
N_p_amino [label="NH₂", pos="-5.8,-0.3!"];
// Define edges for bonds
N1 -- N2 [len=1.5];
N2 -- C3 [len=1.5];
C3 -- C4 [len=1.5];
C4 -- C5 [len=1.5];
C5 -- N1 [len=1.5];
C5 -- N_amino [len=1.5];
C4 -- C_nitrile [len=1.5];
C_nitrile -- N_nitrile [len=1.0, style=filled];
edge [style=invis]; C_nitrile -- N_nitrile; // Hack for triple bond
C_nitrile -- N_nitrile [len=1.0, style=filled];
C3 -- C_p1 [len=1.5];
C_p1 -- C_p2 [len=1.5];
C_p2 -- C_p3 [len=1.5];
C_p3 -- N_p_amino [len=1.5];
// Labels
label_c3 [label="3", pos="-0.7, -0.9"];
label_c4 [label="4", pos="0.3, -0.9"];
label_c5 [label="5", pos="0.7, -0.9"];
label_n1 [label="1", pos="0.3, 0.9"];
label_n2 [label="2", pos="-0.7, 0.9"];
title [label="\n5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile", fontsize=14, pos="0, -4.5!"];
}```
Figure 1: Chemical structure of 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile.
Physicochemical Data Summary
The fundamental properties of the molecule are summarized below. These values are critical for experimental design, including solvent selection, reaction monitoring, and purification.
Property Value Source IUPAC Name 5-Amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile - CAS Number 113513-27-2 [7] Molecular Formula C₇H₁₁N₅ [7] Molecular Weight 165.20 g/mol [7] Appearance Expected to be a solid at room temperature -
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
The proposed synthesis involves the reaction of 5-amino-3-oxohexanenitrile, malononitrile, and hydrazine hydrate. The β-ketonitrile itself can be formed from readily available starting materials. A more direct and likely successful approach is the condensation of 5-aminopentanenitrile with hydrazine to form the corresponding hydrazone, followed by cyclization with a malononitrile derivative. However, the most robust and frequently cited method for the parent scaffold involves the cyclocondensation of a β-ketonitrile with hydrazine.
[10]
The key starting material, 5-amino-3-oxohexanenitrile, can be synthesized via acylation of a suitable protected aminopropyl precursor. The final cyclization step is often catalyzed by a mild acid or base and can be performed in a protic solvent like ethanol.
Figure 2: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Hypothetical Synthesis
This protocol is a representative procedure adapted from general methods for synthesizing substituted 5-aminopyrazoles. [8][10]Researchers should perform their own risk assessment before undertaking any chemical synthesis.
-
Reaction Setup: To a solution of 5-hydrazinylpentanenitrile (1.0 eq) in absolute ethanol (10 mL/mmol), add malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile) (1.05 eq).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Cyclization: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10:1 Dichloromethane:Methanol mobile phase). The reaction is typically complete within 4-8 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure until a precipitate forms.
-
Purification: Filter the crude solid and wash with cold diethyl ether to remove non-polar impurities.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.
Causality Note: The choice of ethanol as a solvent is due to its ability to dissolve the reactants and its appropriate boiling point for the reaction. Acetic acid serves as a catalyst to facilitate the initial condensation and subsequent intramolecular cyclization onto the nitrile group, which is a key step in forming the pyrazole ring.
[8]
Spectroscopic Characterization and Elucidation
Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The following protocols outline the standard procedures for acquiring and interpreting NMR, IR, and MS data.
Figure 3: General workflow for the structural analysis of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons (NH, NH₂).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher). Additional experiments like DEPT-135 can be run to differentiate between CH, CH₂, and CH₃ carbons.
-
Data Processing: Process the raw data (FID) using appropriate software to obtain the final spectra.
-
Expected Spectroscopic Data: Based on analogous structures, the following signals can be predicted.
[11]
| Technique | Expected Chemical Shifts (δ ppm) & Features | Assignment |
| :--- | :--- | :--- |
| ¹H NMR | ~7.0-8.0 (broad singlet, 2H) | Pyrazole -NH and -NH₂ (exchangeable) |
| | ~5.5-6.5 (broad singlet, 2H) | Propyl -NH₂ (exchangeable) |
| | ~2.5-3.0 (multiplet, 2H) | -CH₂- adjacent to pyrazole |
| | ~2.5-3.0 (multiplet, 2H) | -CH₂- adjacent to propyl NH₂ |
| | ~1.6-2.0 (multiplet, 2H) | Central -CH₂- of propyl chain |
| ¹³C NMR | ~160 (C5-NH₂) | Carbon attached to amino group |
| | ~150 (C3) | Carbon attached to propyl group |
| | ~115-120 (-C≡N) | Nitrile carbon |
| | ~70-80 (C4) | Carbon attached to nitrile group |
| | ~40 (-CH₂-NH₂) | Propyl chain carbon |
| | ~30 (-CH₂-) | Propyl chain carbon |
| | ~25 (-CH₂-) | Propyl chain carbon |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Protocol:
-
Sample Preparation: Prepare a sample using either the KBr pellet method (mixing 1-2 mg of sample with ~100 mg of dry KBr and pressing into a pellet) or as a thin film on a salt plate.
[12] 2. Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.
[12]
-
Expected Absorption Bands:
Wavenumber (cm⁻¹) Vibration Type Functional Group 3450 - 3200 N-H stretching -NH₂ and N-H (pyrazole) 2230 - 2210 C≡N stretching Nitrile 1650 - 1550 N-H bending -NH₂ ~1580 C=N, C=C stretching Pyrazole ring
Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source. Electrospray Ionization (ESI) is well-suited for this polar molecule.
[12] 2. Data Acquisition: Acquire a high-resolution mass spectrum (HRMS) to obtain an accurate mass.
-
Expected Result: The primary ion expected in the positive ion mode ESI mass spectrum would be the protonated molecule [M+H]⁺.
-
Calculated Exact Mass for [C₇H₁₁N₅ + H]⁺: 166.1087
-
Significance: Observing a peak at or very near this m/z value provides strong evidence for the compound's elemental composition.
Reactivity and Applications in Drug Discovery
5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile is not just a target molecule but a versatile platform for further chemical modification. Its three distinct functional groups offer orthogonal reactivity for building molecular complexity.
-
The 5-Amino Group: This is a potent nucleophile and a key handle for constructing fused ring systems. For instance, it can react with β-dicarbonyl compounds or their equivalents to form pyrazolo[1,5-a]pyrimidines, a scaffold known for its diverse biological activities, including kinase inhibition.
[5]
-
The 4-Carbonitrile Group: The nitrile group is a versatile functional group. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions. Its strong electron-withdrawing nature also influences the reactivity of the pyrazole ring itself.
[13]
-
The 3-Aminopropyl Group: The primary amine on the side chain provides another point for derivatization. It can be acylated, alkylated, or used to link the pyrazole core to other pharmacophores or solubilizing groups, allowing for fine-tuning of the molecule's pharmacokinetic properties.
Given the established role of aminopyrazoles as inhibitors of enzymes like p38 MAPK and various kinases, this molecule is an excellent starting point for developing targeted therapies. [2][14]Its structure is particularly suited for exploring the solvent-exposed regions of ATP-binding pockets in kinases, where the flexible aminopropyl chain can form key interactions.
Conclusion
5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile represents a molecule of high strategic value for synthetic and medicinal chemists. It embodies the pharmacologically validated aminopyrazole-4-carbonitrile core while presenting multiple handles for chemical diversification. This guide provides a robust framework for its synthesis and a detailed protocol for its unambiguous structural characterization. The insights into its reactivity and potential applications underscore its promise as a foundational building block for the discovery of next-generation therapeutics in areas such as oncology and inflammatory diseases.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. E. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]
-
Tinto, F., & Scardapane, E. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. [Link]
-
Tinto, F., & Scardapane, E. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central. [Link]
-
Ghahremanzadeh, R., & Dinarvand, M. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH. [Link]
-
Thomas, A., & Varghese, B. (2023). Synthetic Approaches and Biological Applications of Aminopyrazolecarbonitriles. Synthetic Communications, 54(4). [Link]
-
Tinto, F., & Scardapane, E. (2023). Recent developments in aminopyrazole chemistry. ResearchGate. [Link]
-
Scott, J. S., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PMC - NIH. [Link]
-
Tinto, F., & Scardapane, E. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]
-
Shawali, A. S., & Abdallah, M. A. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]
-
Ghahremanzadeh, R., & Dinarvand, M. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]
-
Maleki, A., & Ghamari, N. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers. [Link]
-
Dyachenko, V. D. (2018). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. MDPI. [Link]
-
Naidu, S. (2023). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. [Link]
-
El-Emary, T. I. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]
-
Sharma, S., et al. (2024). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. ChemRxiv. [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. labsolu.ca [labsolu.ca]
- 8. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 11. rsc.org [rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
